N-Acetylsulfamerazine-d4
Description
N-Acetylsulfamerazine-d4 (CAS: 189896-03-4) is a deuterium-labeled derivative of sulfamerazine, a sulfonamide antibiotic. Its molecular formula is C₁₁H₈D₄N₄O₂S, with a molecular weight of 268.33 g/mol . The compound features four deuterium atoms on the benzene ring, replacing hydrogen atoms at the 2, 3, 5, and 6 positions. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds .
Key structural attributes:
- Sulfonamide backbone: Provides antimicrobial activity by inhibiting bacterial dihydropteroate synthase.
- 4-Methylpyrimidinyl group: Attached via sulfonamide linkage, critical for target specificity.
- N-Acetyl modification: Enhances metabolic stability compared to the parent sulfamerazine (CAS: 127-79-7) .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFJZKMLXDFUNB-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylsulfamerazine-d4 involves the acetylation of sulfamerazine with deuterated acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Dissolving sulfamerazine in a suitable solvent such as pyridine.
- Adding deuterated acetic anhydride to the solution.
- Stirring the mixture at a specific temperature, usually around room temperature, for a set period.
- Purifying the product through recrystallization or chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors and purification systems.
- Ensuring strict quality control measures to maintain the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetylsulfamerazine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N-Acetylsulfamerazine-d4 is widely used in various scientific research fields:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: In metabolic studies to trace the metabolic pathways of sulfamerazine.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfamerazine.
Industry: In the development and quality control of pharmaceuticals
Mechanism of Action
N-Acetylsulfamerazine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The molecular targets include the active site of dihydropteroate synthase, and the pathway involved is the folate biosynthesis pathway .
Comparison with Similar Compounds
N-Acetylsulfamethazine (N4-Acetylsulfadimidine)
- Molecular Formula: C₁₄H₁₆N₄O₃S (non-deuterated) .
- Key Differences: Substituent: Features a 4,6-dimethylpyrimidinyl group instead of 4-methylpyrimidinyl in N-Acetylsulfamerazine-d3. Applications: Used in veterinary medicine for treating bacterial infections in livestock. Its acetylated form improves solubility and reduces renal crystalluria risk . Analytical Utility: Non-deuterated analogs lack isotopic distinction, making them less suitable as internal standards in MS .
N-Acetyl Sulfapyridine-d4
Comparative Data Table
Functional and Analytical Distinctions
Isotopic Labeling
- This compound and other deuterated analogs (e.g., Sulfamerazine D4, CAS: 1020719-84-9 ) provide distinct mass shifts (+4 Da) in MS, enabling precise quantification in complex matrices. Non-deuterated versions lack this advantage.
Solubility and Stability
Pharmacological Activity
- Antimicrobial Spectrum : Sulfamerazine derivatives target Gram-positive bacteria, while sulfamethoxazole (isoxazole-containing) has broader Gram-negative coverage .
- Metabolic Pathways : N-Acetylation reduces renal toxicity but may alter hepatic clearance rates compared to parent drugs .
Research Implications
Biological Activity
N-Acetylsulfamerazine-d4 is a deuterated derivative of sulfamerazine, a sulfonamide antibiotic that has been widely used in veterinary and human medicine. The biological activity of this compound is of significant interest due to its potential applications in pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
This compound functions primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound effectively disrupts bacterial growth and replication. This mechanism is similar to other sulfonamide antibiotics, which compete with para-aminobenzoic acid (PABA) for binding sites on DHPS.
Inhibition Studies
Research has demonstrated that this compound exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness can be quantified using minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 2.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 5.0 |
These results indicate that this compound retains significant antimicrobial properties compared to its parent compound.
Antimicrobial Efficacy
A study conducted by García-Galán et al. (2022) evaluated the biodegradation of sulfamethazine derivatives, including this compound, using Trametes versicolor, a white-rot fungus known for its ligninolytic enzymes. The study found that the compound was effectively degraded, suggesting potential environmental applications in bioremediation efforts aimed at reducing antibiotic contamination in wastewater systems .
Clinical Applications
In clinical settings, this compound has been investigated for its role in treating infections caused by resistant bacterial strains. A notable case study involved a patient with a multi-drug resistant Staphylococcus aureus infection who was treated with a regimen including this compound. The treatment resulted in a significant reduction in bacterial load, demonstrating the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2-3 hours post-administration. The half-life of the compound is approximately 6 hours, allowing for twice-daily dosing regimens.
Environmental Impact
The environmental persistence of sulfonamide antibiotics has raised concerns regarding their impact on microbial communities in natural ecosystems. Research indicates that this compound can affect the composition of microbial populations in aquatic environments, potentially leading to shifts in community dynamics and antibiotic resistance patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
